molecular formula C17H15N3O2S B2424043 (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034416-30-1

(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2424043
CAS RN: 2034416-30-1
M. Wt: 325.39
InChI Key: YXSZQVUPJDNKQV-UHFFFAOYSA-N
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Description

The compound “(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is attached to a phenyl group and a pyrrolidinyl group .

Scientific Research Applications

Molecular Synthesis and Characterization

Compounds with structural similarities to "(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone" have been synthesized and characterized, highlighting the importance of detailed molecular studies. For example, studies have reported the synthesis and spectral characterization of novel compounds, including those with thiazolyl and pyrazole structures, demonstrating their significance in developing new materials with potential applications in pharmaceuticals and materials science (Shahana & Yardily, 2020).

Antibacterial and Antimycobacterial Activities

Research has shown that derivatives similar in structure possess significant antibacterial and antimycobacterial activities. These compounds have been evaluated against various strains, showing promise as potential agents for treating bacterial infections. For instance, nicotinic acid hydrazide derivatives have been screened for their antimycobacterial activity, suggesting the potential of these molecules in addressing resistant strains of bacteria (R.V.Sidhaye et al., 2011).

Enzyme Inhibitory and Molecular Docking Studies

The enzyme inhibitory activities of compounds with structural similarities have been assessed, showing potential therapeutic applications. Molecular docking studies complement these findings by predicting interactions at the enzyme active sites, which is crucial for drug development processes. For example, a study on thiophene-based heterocyclic compounds revealed their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating their potential use in treating diseases related to enzyme dysfunction (Cetin et al., 2021).

Advanced Materials Development

Compounds with related structures have been explored for their potential applications in developing advanced materials. This includes the synthesis of low-cost emitters with large Stokes' shifts, which are significant for applications in luminescent materials and optical devices. Research in this area demonstrates the versatility of these compounds in creating materials with desirable optical properties (Volpi et al., 2017).

Structural and Theoretical Studies

Extensive structural and theoretical studies, including density functional theory (DFT) calculations and crystal structure analysis, have been conducted to understand the properties and potential applications of these compounds better. Such studies provide insights into the molecular geometry, stability, and reactivity of compounds, which are critical for designing new molecules with specific functions (Huang et al., 2021).

properties

IUPAC Name

[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-17(14-7-9-23-11-14)20-8-6-13(10-20)15-18-16(22-19-15)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSZQVUPJDNKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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